8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one
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Overview
Description
8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a purine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable purine precursor under specific conditions, such as the presence of a catalyst like acetic anhydride and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted purine derivatives.
Scientific Research Applications
8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the purine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxyflavone: A selective small tropomyosin-related kinase B (TrkB) receptor agonist with antidepressant properties.
4-(Dimethylamino)phenyl isothiocyanate: Used in various chemical reactions and industrial applications.
4-(Dimethylamino)phenyldiphenylphosphine: A ligand used in cross-coupling reactions.
Uniqueness
8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one is unique due to its specific combination of a dimethylamino group and a purine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
8-[4-(dimethylamino)phenyl]-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18(2)9-5-3-8(4-6-9)11-16-10-12(17-11)14-7-15-13(10)19/h3-7H,1-2H3,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMDUFVPCYIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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